Structural Confirmation of BET Bromodomain Engagement via X-ray Crystallography
Derivatives of 1-(3,4-dihydroquinoxalin-1(2H)-yl)ethanone have been validated as selective bromodomain inhibitors, with the core scaffold engaging the BRD4 C-terminal bromodomain. The co-crystal structure of a 1-(4-(3-methylbenzyl)-substituted derivative (PDB ID: 6FFD) demonstrates direct binding to the acetyl-lysine pocket at a resolution of 1.83 Å, confirming the tetrahydroquinoxaline core as a valid BET inhibitor scaffold [1]. In contrast, the closely related 3,4-dihydroquinoxalin-2(1H)-one scaffold has been optimized for JNK3 kinase inhibition (IC₅₀ values in the nanomolar range for optimized leads), representing a completely distinct therapeutic target and binding mode [2].
| Evidence Dimension | Target engagement and structural validation |
|---|---|
| Target Compound Data | Co-crystal structure with BRD4 C-terminal bromodomain (PDB ID: 6FFD) at 1.83 Å resolution |
| Comparator Or Baseline | 3,4-Dihydroquinoxalin-2(1H)-one derivatives show JNK3 kinase inhibition (optimized lead J46-37 IC₅₀ values in the nanomolar range) with >50-fold selectivity over DDR1 and EGFR (T790M, L858R) |
| Quantified Difference | Completely distinct target engagement: BET bromodomain binding (epigenetic reader) vs. JNK3 kinase inhibition (signaling enzyme) |
| Conditions | X-ray diffraction of recombinant human BRD4 C-terminal bromodomain for target compound; in vitro kinase assay for comparator |
Why This Matters
This structural validation of the tetrahydroquinoxaline core as a bona fide BET inhibitor scaffold provides procurement justification for researchers pursuing epigenetic drug discovery programs targeting bromodomains, a therapeutic area distinct from kinase inhibition.
- [1] Chung, C. (2018). Human BRD4 C-terminal bromodomain with 1-(4-(3-methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone. PDB DOI: 10.2210/pdb6ffd/pdb. View Source
- [2] Dou, X. et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. View Source
